![molecular formula C15H10F3NO5 B4389123 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B4389123.png)
3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde
Overview
Description
3-Methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C15H10F3NO5 It is characterized by the presence of a trifluoromethyl group, a nitro group, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Claisen-Schmidt Condensation: This method involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.
Ullmann Reaction: This method involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst.
Industrial Production Methods: The industrial production of 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde often involves large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzoic acid.
Reduction: 3-methoxy-4-[2-amino-5-(trifluoromethyl)phenoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of potential anticancer agents due to its structural features, particularly the trifluoromethyl group.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Chemical Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde exerts its effects is primarily through its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing the compound’s activity.
Comparison with Similar Compounds
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde: Similar structure but with a different position of the nitro group.
3-Methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzoic acid: The carboxylic acid derivative formed by oxidation.
3-Methoxy-4-[2-amino-5-(trifluoromethyl)phenoxy]benzaldehyde: The amine derivative formed by reduction.
Uniqueness: 3-Methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-23-14-6-9(8-20)2-5-12(14)24-13-7-10(15(16,17)18)3-4-11(13)19(21)22/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDYMQNFTLKDCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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